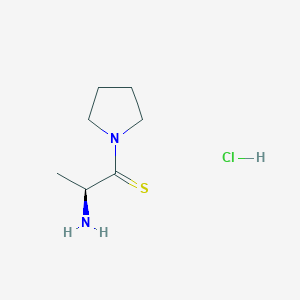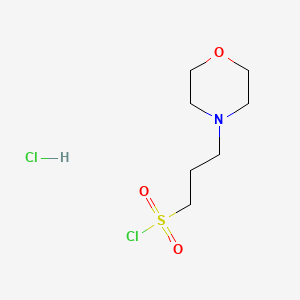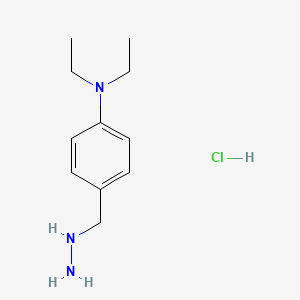
(S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride
Descripción general
Descripción
“(S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride” is a chemical compound with the molecular formula C8H9ClFN . It is also known by its synonyms, 2-(3-chloro-5-fluorophenyl)ethanamine .
Molecular Structure Analysis
The molecular structure of “(S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride” is defined by its molecular formula, C8H9ClFN . The specific arrangement of these atoms and bonds would be detailed in its structural formula, which is not provided in the search results.Aplicaciones Científicas De Investigación
Fluoropyrimidines in Cancer Therapy
Fluoropyrimidines, such as 5-fluorouracil (5-FU), are crucial in treating various cancers. The development of oral 5-FU drugs, like UFT and S-1, shows the ongoing efforts to improve therapeutic efficacy and tolerability. S-1, a combination of tegafur (a prodrug of 5-FU), 5-chloro-2,4-dihydroxypyridine, and potassium oxonate, highlights the role of fluorine chemistry in enhancing drug bioavailability and effectiveness against cancer, particularly gastric and colorectal cancers (Miura et al., 2010).
Fluorine in Molecular Imaging
The use of fluorophores for in vivo cancer diagnosis is another area where fluorine chemistry plays a vital role. Although not directly related to (S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride, the toxicity and application of organic fluorophores in molecular imaging underscore the importance of understanding fluorine-containing compounds' pharmacokinetics and safety profiles. This research aids in real-time cancer detection using optical imaging techniques (Alford et al., 2009).
Environmental and Toxicological Studies
The environmental persistence and potential toxicity of fluorinated compounds, such as DDT and its metabolite DDE, offer a cautionary perspective on the use and disposal of fluorine-containing chemicals. These studies are crucial for evaluating the long-term environmental and health impacts of fluorinated compounds, contributing to safer and more sustainable chemical practices (Burgos-Aceves et al., 2021).
Propiedades
IUPAC Name |
(1S)-1-(3-chloro-5-fluorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN.ClH/c1-5(11)6-2-7(9)4-8(10)3-6;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFYFLQQTPBAHS-JEDNCBNOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)Cl)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC(=C1)Cl)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N,N-Diisopropyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B3177548.png)
![4-[4-Tert-butyl-2-(4-carboxyphenoxy)phenoxy]benzoic acid](/img/structure/B3177556.png)
![N,N-Dipropyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B3177573.png)
![5-Chloro-2,3-dihydrofuro[2,3-c]pyridine](/img/structure/B3177583.png)







